molecular formula C19H23F2NO2 B2883332 3,4-difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide CAS No. 1797282-34-8

3,4-difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide

Cat. No.: B2883332
CAS No.: 1797282-34-8
M. Wt: 335.395
InChI Key: QXJKYWUGHRZHFW-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide is a synthetic organic compound characterized by its unique structure, which includes a difluorobenzamide moiety and a methoxyadamantane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Difluorobenzamide Moiety: This step involves the introduction of fluorine atoms onto a benzamide ring. Common reagents include fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Methoxyadamantane Group: This step involves the reaction of the difluorobenzamide intermediate with a methoxyadamantane derivative. The reaction conditions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols to introduce azide or thiol groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Azides, thiols.

Scientific Research Applications

3,4-difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.

    Material Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is explored for use in the synthesis of specialty chemicals and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluorobenzamide moiety is crucial for its binding affinity, while the methoxyadamantane group enhances its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluoro-N-(adamantan-2-yl)benzamide: Lacks the methoxy group, resulting in different pharmacokinetic properties.

    3,4-difluoro-N-((1R,3S,5r,7r)-adamantan-2-yl)methyl)benzamide: Similar structure but without the methoxy group, affecting its stability and solubility.

    3,4-difluoro-N-(2-methoxyphenyl)benzamide: Contains a methoxy group on the phenyl ring instead of the adamantane moiety, leading to different biological activity.

Uniqueness

3,4-difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide is unique due to the combination of the difluorobenzamide and methoxyadamantane groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Biological Activity

3,4-Difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide is a synthetic compound with potential biological activities, particularly in the realm of medicinal chemistry. This compound belongs to the class of benzamides, which have been extensively studied for their pharmacological properties. The focus of this article is to explore the biological activity of this compound through various studies, including its effects on cancer cells, its mechanism of action, and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H22F2N2O
  • Molecular Weight : 296.4 g/mol
  • IUPAC Name : this compound

This compound features a difluorobenzamide core linked to a methoxyadamantane moiety, which is hypothesized to enhance its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar benzamide derivatives. For instance, compounds with structural similarities have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AA549 (Lung)6.75 ± 0.19DNA intercalation
Compound BHCC827 (Lung)5.13 ± 0.97VEGFR-2 inhibition
Compound CHeLa (Cervical)4.01 ± 0.95Apoptosis induction

The above table illustrates that compounds with similar structures exhibit potent antitumor effects through mechanisms such as DNA intercalation and inhibition of key signaling pathways like VEGFR-2 .

The proposed mechanism of action for this compound involves interaction with DNA and subsequent inhibition of DNA-dependent enzymes. This is consistent with findings from related studies where benzamide derivatives were shown to bind to the minor groove of DNA or intercalate between base pairs, leading to cytotoxic effects on cancer cells .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that similar benzamide compounds can induce apoptosis in cancer cells by activating caspases and causing cell cycle arrest at the G2/M phase . For instance, compound 4b was noted for its ability to significantly increase apoptotic cell populations in HeLa cells.
  • Molecular Docking Studies : Molecular docking studies suggest that the binding affinity of this compound to target proteins (e.g., VEGFR-2) is comparable to established inhibitors like sorafenib . This indicates its potential as a lead compound for further development in cancer therapy.
  • Toxicity Profile : Preliminary assessments indicate a favorable toxicity profile for compounds in this class, which is crucial for their development as therapeutic agents. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential for evaluating the safety and efficacy of these compounds in vivo .

Properties

IUPAC Name

3,4-difluoro-N-[(2-methoxy-2-adamantyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2NO2/c1-24-19(14-5-11-4-12(7-14)8-15(19)6-11)10-22-18(23)13-2-3-16(20)17(21)9-13/h2-3,9,11-12,14-15H,4-8,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJKYWUGHRZHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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